Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

N-(2-Methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of an acetamide group attached to a 2-methoxyphenyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits moderate solubility in polar organic solvents and demonstrates stability under standard laboratory conditions. Its methoxy and amide functional groups enhance its utility as an intermediate in the synthesis of more complex molecules, particularly in the development of analgesics and herbicides. The product is typically supplied with high purity (>98%), ensuring consistency in experimental and industrial applications. Proper handling and storage in a cool, dry environment are recommended to maintain its integrity.
N-(2-Methoxyphenyl)acetamide structure
N-(2-Methoxyphenyl)acetamide structure
商品名:N-(2-Methoxyphenyl)acetamide
CAS番号:93-26-5
MF:C9H11NO2
メガワット:165.189142465591
MDL:MFCD00026117
CID:34695
PubChem ID:87561721

N-(2-Methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(2-Methoxyphenyl)acetamide
    • o-Acetanisidide
    • o-Methoxyacetanilide
    • o-Acetanisidine
    • 2-Methoxyacetanilide
    • 2'-Methoxyacetanilide
    • Acetamide, N-(2-methoxyphenyl)-
    • Acetanilide, 2'-methoxy-
    • Acetyl-O-anisidine
    • N-Acetyl-o-anisidine
    • 2-ACETAMIDOANISOLE
    • Acetamide, N-(methoxyphenyl)-
    • N-ACETYL-ORTHO-ANISIDINE
    • FGOFNVXHDGQVBG-UHFFFAOYSA-N
    • N-(2-METHOXYPHENYL) ACETAMIDE
    • Q63392790
    • Aceto-o-anisidine
    • NSC4004
    • PubChem3319
    • N-acetyl-2-anisidine
    • 2-(Acetyla
    • N-(2-Methoxyphenyl)acetamide (ACI)
    • o-Acetanisidide (6CI, 7CI, 8CI)
    • 2-(Acetylamino)anisole
    • 2-N-Acetylaminomethoxybenzene
    • 2′-Methoxyacetanilide
    • N-Acetyl-2-methoxyaniline
    • NSC 4004
    • MFCD00026117
    • SDCCGMLS-0033745.P002
    • NS00039539
    • N-(2-methoxyphenyl)-acetamide
    • AKOS000498231
    • o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
    • WLN: 1VMR BO1
    • SCHEMBL171580
    • N-(2-Methoxyphenyl)acetamide, 95%
    • N-(2-Methoxyphenyl)acetamide #
    • DTXSID0052623
    • SY107302
    • W-109344
    • 93-26-5
    • BRN 2091808
    • UNII-LPJ345W2VY
    • SMR000054976
    • LPJ345W2VY
    • N-(2-Methoxy-phenyl)-acetamide
    • AE-641/00783050
    • STL169049
    • AI3-00799
    • AS-59474
    • MLS000105047
    • A0018
    • NSC-4004
    • CHEMBL1880779
    • HMS2339K05
    • CS-0313101
    • EINECS 202-233-5
    • HMS1577L04
    • CHEBI:143106
    • D88200
    • InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
    • Z27797377
    • Cambridge id 5137141
    • MDL: MFCD00026117
    • インチ: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
    • InChIKey: FGOFNVXHDGQVBG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)NC1C(OC)=CC=CC=1
    • BRN: 2091808

計算された属性

  • せいみつぶんしりょう: 165.07900
  • どういたいしつりょう: 165.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 38.3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1603 (rough estimate)
  • ゆうかいてん: 85.0 to 89.0 deg-C
  • ふってん: 303-305 °C(lit.)
  • フラッシュポイント: 138
  • 屈折率: 1.5839 (estimate)
  • PSA: 38.33000
  • LogP: 1.72660
  • FEMA: 2768

N-(2-Methoxyphenyl)acetamide セキュリティ情報

N-(2-Methoxyphenyl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-Methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-15542-2.5g
N-(2-methoxyphenyl)acetamide
93-26-5
2.5g
$149.0 2023-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19830-5mg
O-Acetanisidide
93-26-5
5mg
¥252.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RL569-5g
N-(2-Methoxyphenyl)acetamide
93-26-5 98.0%(LC&N)
5g
¥176.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RL569-100g
N-(2-Methoxyphenyl)acetamide
93-26-5 98.0%(LC&N)
100g
¥1822.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RL569-25g
N-(2-Methoxyphenyl)acetamide
93-26-5 98.0%(LC&N)
25g
¥649.0 2022-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A865878-25g
o-Acetanisidide
93-26-5 ≥98%
25g
¥139.00 2022-09-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159959-500g
N-(2-Methoxyphenyl)acetamide
93-26-5 >98.0%(HPLC)(N)
500g
¥1259.90 2023-09-01
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80541-5mg
N-(2-Methoxyphenyl)acetamide
93-26-5 98.0%
5mg
¥100 2021-05-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A865878-100g
o-Acetanisidide
93-26-5 ≥98%
100g
¥419.00 2022-09-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159959-100g
N-(2-Methoxyphenyl)acetamide
93-26-5 >98.0%(HPLC)(N)
100g
¥405.90 2023-09-01

N-(2-Methoxyphenyl)acetamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt
リファレンス
Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines
Gao, Yang; Huang, Yubing; Wu, Wanqing; Huang, Kefan; Jiang, Huanfeng, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Cadmium oxide ;  10 min, 80 °C
1.2 Solvents: Water
リファレンス
Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols
Mazaheritehrani, M.; Asghari, J.; Orimi, R. Lotfi; Pahlavan, S., Asian Journal of Chemistry, 2010, 22(4), 2554-2564

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: Acetonitrile ;  30 min, 70 °C
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
リファレンス
Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes
Oishi, Ryohei; Segi, Kazutoshi; Hamamoto, Hiromi; Nakamura, Akira ; Maegawa, Tomohiro ; et al, Synlett, 2018, 29(11), 1465-1468

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ;  3 h, reflux
リファレンス
A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2
An, Na; Pi, Hongjun; Liu, Lifeng; Du, Wenting; Deng, Weiping, Chinese Journal of Chemistry, 2011, 29(5), 947-950

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] ,  Zinc chloride Solvents: Acetonitrile ;  rt; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Cyclopropenium ion catalysed Beckmann rearrangement
Srivastava, Vishnu P.; Patel, Rajesh; Garima; Yadav, Lal Dhar S., Chemical Communications (Cambridge, 2010, 46(31), 5808-5810

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: 2920873-90-9 Solvents: Water ;  1 min, rt
リファレンス
Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes
Seyedi, Narges; Shirini, Farhad ; Tajik, Hassan, Journal of Molecular Structure, 2023, 1285,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: Acetonitrile ;  30 min, 70 °C
1.2 5 min, 70 °C
リファレンス
The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones
Maegawa, Tomohiro ; Oishi, Ryohei; Maekawa, Ayumi; Segi, Kazutoshi; Hamamoto, Hiromi; et al, Synthesis, 2022, 54(18), 4095-4103

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst
Furuya, Yoshiro; Ishihara, Kazuaki; Yamamoto, Hisashi, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Gold, compd. with palladium (6:1) ,  Resin 717 Solvents: Water ;  24 h, 40 °C
リファレンス
Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines
Zhang, Leilei; Wang, Wentao; Wang, Aiqin; Cui, Yitao; Yang, Xiaofeng; et al, Green Chemistry, 2013, 15(10), 2680-2684

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
リファレンス
SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams
Zhang, Guofu; Zhao, Yiyong; Xuan, Lidi; Ding, Chengrong, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  20 min, rt
リファレンス
Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis
Kathiravan, Subban ; Nicholls, Ian A., Chemistry - A European Journal, 2017, 23(29), 7031-7036

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ;  2 h, reflux
リファレンス
Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement
Karimi, Babak; Behzadnia, Hesam, Synlett, 2010, (13), 2019-2023

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ;  1 min, rt
リファレンス
Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides
Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Mohammadpoor-Baltork, I.; Babaghanbari, M.; et al, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
リファレンス
Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light
Shen, Qing; Peng, Xiaoyan; Chen, Dan; Liu, Yutong; Jiang, Hezhong; et al, Tetrahedron Letters, 2023, 114,

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  22 h, rt
リファレンス
BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light
Peng, Xiaoyan; liu, Yutong; Shen, Qing; Chen, Dan; Chen, Xueqin; et al, Journal of Organic Chemistry, 2022, 87(18), 11958-11967

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Zinc oxide (ZnO) ;  4 h, 80 °C
リファレンス
Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions
Sahoo, Atanu; Chowdhury, Arpita Hazra; Singha, Pintu; Banerjee, Aritra; Manirul Islam, Sk.; et al, Molecular Catalysis, 2020, 493,

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ;  1.75 h, 60 °C
リファレンス
Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids
Betti, Cecilia; Landini, Dario; Maia, Angelamaria; Pasi, Maurizio, Synlett, 2008, (6), 908-910

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions
Sweet, Jamie S.; Wang, Ruichen; Manesiotis, Panagiotis; Dingwall, Paul; Knipe, Peter C., Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
リファレンス
Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex
Yin, Jingjun; Buchwald, Stephen L., Journal of the American Chemical Society, 2002, 124(21), 6043-6048

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ;  10 min, rt
リファレンス
The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides
Cui, Yin; Zhao, Yiyong; Shen, Junjie; Zhang, Guofu; Ding, Chengrong, RSC Advances, 2022, 12(51), 33064-33068

N-(2-Methoxyphenyl)acetamide Raw materials

N-(2-Methoxyphenyl)acetamide Preparation Products

N-(2-Methoxyphenyl)acetamide 関連文献

N-(2-Methoxyphenyl)acetamideに関する追加情報

N-(2-Methoxyphenyl)Acetamide: A Comprehensive Overview

N-(2-Methoxyphenyl)acetamide, also known by its CAS number 93-26-5, is a chemical compound that has garnered significant attention in both academic and industrial research. This compound is a derivative of acetamide, where the acetyl group is attached to a methoxy-substituted phenyl ring. The structure of N-(2-Methoxyphenyl)acetamide consists of a benzene ring with a methoxy group at the para position and an acetamide group at the ortho position. This unique arrangement imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various applications.

Recent studies have highlighted the potential of N-(2-Methoxyphenyl)acetamide in the field of drug discovery. Researchers have explored its role as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate key enzymes involved in these conditions has been extensively investigated, with promising results suggesting its potential as a neuroprotective agent. Furthermore, its structural flexibility allows for easy modification, enabling scientists to tailor its properties for specific therapeutic applications.

In addition to its biomedical applications, N-(2-Methoxyphenyl)acetamide has also found utility in materials science. Its ability to form stable amide bonds makes it an ideal candidate for use in polymer synthesis. Recent advancements in polymer chemistry have demonstrated the use of this compound as a building block for creating biodegradable polymers, which are increasingly sought after in sustainable materials development. The compound's compatibility with various synthetic techniques and its ability to enhance polymer properties such as tensile strength and thermal stability have made it a valuable asset in this field.

The synthesis of N-(2-Methoxyphenyl)acetamide is typically achieved through nucleophilic acylation, where an amine reacts with an acyl chloride or an acid anhydride in the presence of a base. This reaction is highly efficient and can be optimized for large-scale production, making it suitable for industrial applications. Recent innovations in catalytic methods have further improved the yield and purity of the compound, reducing production costs and enhancing its commercial viability.

From an environmental perspective, N-(2-Methoxyphenyl)acetamide has been studied for its biodegradability and eco-friendly properties. Research indicates that under controlled conditions, the compound can undergo microbial degradation, minimizing its environmental footprint. This characteristic is particularly important in industries where sustainability is a priority, such as pharmaceuticals and agriculture.

In conclusion, N-(2-Methoxyphenyl)acetamide (CAS No. 93-26-5) is a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, materials science, and sustainable chemistry underscores its importance as a valuable chemical entity. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in advancing scientific and industrial progress.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide
A844490
清らかである:99%
はかる:500g
価格 ($):386.0